molecular formula C13H8BrF2NO B259874 N-(3-bromophenyl)-2,4-difluorobenzamide

N-(3-bromophenyl)-2,4-difluorobenzamide

Cat. No.: B259874
M. Wt: 312.11 g/mol
InChI Key: ODNJEZMMSBKYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Bromophenyl)-2,4-difluorobenzamide is a halogenated benzamide derivative characterized by a 2,4-difluorobenzoyl group linked to a 3-bromophenylamine moiety. This compound belongs to a class of molecules where fluorine and bromine substituents are strategically positioned to influence electronic properties, solubility, and biological interactions. The presence of fluorine atoms enhances metabolic stability and membrane permeability, while the bromine atom may contribute to halogen bonding in target interactions .

Properties

Molecular Formula

C13H8BrF2NO

Molecular Weight

312.11 g/mol

IUPAC Name

N-(3-bromophenyl)-2,4-difluorobenzamide

InChI

InChI=1S/C13H8BrF2NO/c14-8-2-1-3-10(6-8)17-13(18)11-5-4-9(15)7-12(11)16/h1-7H,(H,17,18)

InChI Key

ODNJEZMMSBKYLU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Findings and Contrasts

  • Substituent Effects : Chlorine/fluorine in pyrimidine or pyrazole rings (e.g., 4h–4m) enhance antifungal activity, whereas bromine may improve target affinity via halogen bonds .
  • Positional Isomerism : 2,4-Difluoro vs. 2,6-difluoro configurations (e.g., Chlorfluazuron) significantly alter biological specificity .
  • Material Properties : Fluorine-driven intermolecular interactions (e.g., polymorphs in ) suggest that the target compound’s solid-state behavior could be tunable via crystallization conditions.

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